2-Amino-5-bromo-4-methylphenol
Overview
Description
2-Amino-5-bromo-4-methylphenol is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position
Scientific Research Applications
Synthesis Applications
Synthesis of Complex Compounds
2-Amino-5-bromo-4-methylphenol is utilized in the synthesis of complex compounds. For instance, it has been involved in the synthesis of products like 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol through reactions with various aldehydes and diamines under different conditions (Sun Ducheng, 2012).
Formation of Schiff Bases
This compound is key in forming Schiff bases, which are significant in various fields including analytical chemistry and organic synthesis. Studies have demonstrated its role in synthesizing Schiff bases such as (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol (Z. Demircioğlu et al., 2021).
Chemical Properties and Reactions
Oxidative Condensation
this compound undergoes oxidative condensation reactions. For example, it has been converted to a brownish yellow material by the lysates of human erythrocytes or purified human hemoglobin, leading to the formation of dihydrophenoxazinone compounds (A. Tomoda et al., 1991).
Role in Photodynamic Therapy
There's research indicating its potential use in photodynamic therapy, particularly in cancer treatment. A study highlighted the synthesis of a new zinc phthalocyanine substituted with a derivative of this compound, showcasing promising properties for such therapies (M. Pişkin et al., 2020).
Spectral and Luminescent Properties
- Investigation in Micelle Solutions: The compound's spectral and luminescent properties have been investigated in various solutions, revealing insights into its absorption and fluorescence characteristics. This has applications in analytical chemistry and material science (T. Sokolova et al., 2005).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to interact with various enzymes and proteins within the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets .
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-Amino-5-bromo-4-methylphenol can be influenced by various environmental factors. For instance, it has been noted that similar compounds may be sensitive to prolonged exposure to air . Additionally, the pH of the environment can also influence the compound’s action, as it can affect the compound’s ionization state, which in turn can influence its absorption and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-methylphenol can be achieved through the bromination of 2-Amino-4-methylphenol. The process involves the use of bromine in the presence of an inert solvent such as chloroform. The reaction is typically carried out at low temperatures, around -20 to -15°C, to ensure high selectivity and yield . The reaction mixture is then separated to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous bromination of p-cresol, accurately measuring and mixing the reactants before adding them to the reactor. This method reduces side reactions and improves the selectivity of monobromination, resulting in a higher yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Properties
IUPAC Name |
2-amino-5-bromo-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPERJCSIOEKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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